1-(2-carboxyphenylmethyl)-3-ethyl-4-Boc piperazine
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Description
“1-(2-carboxyphenylmethyl)-3-ethyl-4-Boc piperazine” is a chemical compound . It is used for research and development purposes .
Synthesis Analysis
The synthesis of piperazine derivatives, including “this compound”, can be achieved through the application of DABCO (1,4-diazabicyclo[2.2.2]octane) in a process involving C–N bond cleavage . Various reagents such as alkyl halides, aryl (heteroary) halides, carboxylic acids, diaryliodonium salts, tosyl halides, activated alkynes, benzynes, etc., can be used for the preparation of the corresponding quaternary ammonium salts of DABCO .Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 39 bonds, including 19 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 hydroxyl group .Safety and Hazards
Properties
CAS No. |
1131622-99-5 |
---|---|
Molecular Formula |
C19H28N2O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[[3-ethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C19H28N2O4/c1-5-15-13-20(10-11-21(15)18(24)25-19(2,3)4)12-14-8-6-7-9-16(14)17(22)23/h6-9,15H,5,10-13H2,1-4H3,(H,22,23) |
InChI Key |
PRQBVJRYQUIJEY-UHFFFAOYSA-N |
SMILES |
CCC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2C(=O)O |
Canonical SMILES |
CCC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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